3-(Trifluoromethylsulfonyl)aniline

Übersicht

Beschreibung

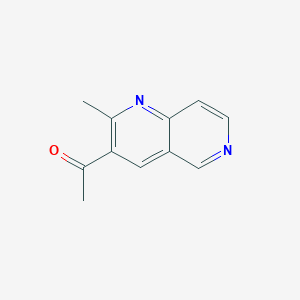

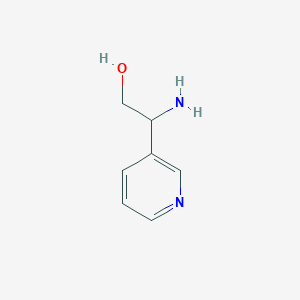

3-(Trifluoromethylsulfonyl)aniline is a chemical compound that is part of a broader class of sulfonyl-containing anilines. These compounds are characterized by the presence of a sulfonyl group (SO2) attached to an aniline moiety, which is an aromatic ring containing an amino group (NH2). The trifluoromethyl group (CF3) attached to the sulfonyl function adds unique properties to the molecule, such as increased electronegativity and lipophobicity due to the presence of fluorine atoms.

Synthesis Analysis

The synthesis of sulfonyl-containing anilines, including those with trifluoromethyl groups, can be achieved through various methods. One approach involves the insertion of sulfur dioxide into anilines to form sulfonated compounds. For instance, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones is achieved by reacting anilines with N-arylacrylamides and DABCO·(SO2)2, which proceeds efficiently under mild conditions . Another method includes the reductive insertion of sulfur dioxide using anilines and trifluoromethanesulfanylamide, mediated by bismuth(III) chloride, to produce trifluoromethyl thiolsulphonates . These methods highlight the versatility and reactivity of anilines in forming sulfonyl derivatives.

Molecular Structure Analysis

The molecular structure of sulfonyl anilines can be complex and is often studied using various analytical techniques. For example, 3-(3-nitrophenylsulfonyl)aniline was characterized using elemental analysis, IR, 1H NMR, and X-ray single crystal diffraction. Quantum chemical calculations, such as DFT and HF methods, were used to optimize the geometries and predict vibrational frequencies, providing insights into the electronic structure and reactivity of these molecules .

Chemical Reactions Analysis

Sulfonyl anilines can participate in a range of chemical reactions due to their reactive functional groups. Bismuth(III) trifluoromethanesulfonate and trifluoroacetate have been used as catalysts for the regio- and chemoselective ring opening of epoxides with anilines . Additionally, ortho-selective trifluoromethanesulfonylation of arylhydroxylamines has been achieved using trifluoromethanesulfinic chloride, demonstrating the potential for site-selective functionalization of aniline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(trifluoromethylsulfonyl)aniline derivatives are influenced by the presence of the trifluoromethylsulfonyl group. This group can increase the acidity of the adjacent hydrogen atoms, affect the boiling and melting points, and alter the solubility of the compound in organic solvents. The trifluoromethyl group also imparts a higher degree of chemical stability and resistance to metabolic degradation, which can be advantageous in various applications, including medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Novel Compounds Synthesis : A study by Li et al. (2011) discusses the synthesis of a novel compound, 3-(3-nitrophenylsulfonyl)aniline, during the catalytic transfer hydrogenation of another compound. This research contributes to the understanding of the mechanisms and intermediates in the reduction of polynitro aromatic compounds, which is crucial for designing new partial reduction products for technological applications (Li et al., 2011).

Catalysis

- Ring Opening of Epoxides : Bismuth(III) trifluoromethanesulfonate, a compound related to 3-(Trifluoromethylsulfonyl)aniline, is highlighted by Khosropour et al. (2004) as an efficient catalyst for the ring opening of epoxides in reactions with anilines. This demonstrates its potential in facilitating specific chemical reactions (Khosropour et al., 2004).

Kinetic Studies

- Trifluoromethylation Kinetics : Ono and Umemoto (1996) determined the kinetic parameters for C-trifluoromethylation of aniline, providing insights into the reactivity and mechanisms of related compounds (Ono & Umemoto, 1996).

Polymer Chemistry

- Synthesis of Sulfonated Oxindoles : Liu et al. (2017) developed a method for the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones, demonstrating the application of anilines in synthesizing sulfonated compounds (Liu et al., 2017).

Material Science

- Properties of Aniline Mixtures : Research by Soldatović et al. (2017) examined the thermodynamic properties and molecular interactions in binary mixtures of aniline, revealing potential applications in material science and engineering (Soldatović et al., 2017).

Corrosion Inhibition

- Aluminum Corrosion Inhibition : A study by EL-Deeb et al. (2015) explored the use of aniline derivatives in inhibiting the corrosion of aluminum, which has implications for material preservation and protective coatings (EL-Deeb et al., 2015).

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye damage . It is suspected of causing genetic defects and cancer . It causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Wirkmechanismus

Target of Action

3-(Trifluoromethylsulfonyl)aniline, also known as 4-(Trifluoromethylsulfonyl)aniline, is an aniline derivative . It has been identified as an inhibitor of the vanilloid receptor TRPV1 . The vanilloid receptor TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of painful stimuli .

Mode of Action

It is known to inhibit the vanilloid receptor trpv1 . This inhibition could potentially alter the receptor’s ability to respond to stimuli, thereby affecting the transmission of pain signals .

Biochemical Pathways

The biochemical pathways affected by 3-(Trifluoromethylsulfonyl)aniline are likely related to its inhibition of the vanilloid receptor TRPV1 . TRPV1 is involved in the detection and regulation of body temperature. In addition, it plays a role in the sensation of heat and pain, which are part of the body’s defense mechanisms .

Result of Action

The molecular and cellular effects of 3-(Trifluoromethylsulfonyl)aniline’s action are likely related to its inhibition of the vanilloid receptor TRPV1 . By inhibiting this receptor, 3-(Trifluoromethylsulfonyl)aniline could potentially affect the transmission of pain signals, which could have various effects on the body’s response to painful stimuli .

Eigenschaften

IUPAC Name |

3-(trifluoromethylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-3-1-2-5(11)4-6/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYNHEOVZMLXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

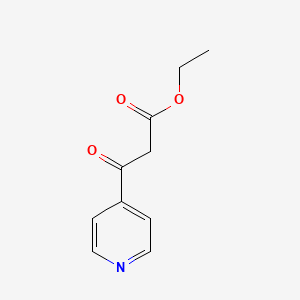

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371035 | |

| Record name | 3-Aminophenyl trifluoromethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethylsulfonyl)aniline | |

CAS RN |

426-59-5 | |

| Record name | 3-[(Trifluoromethyl)sulfonyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminophenyl trifluoromethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((Trifluoromethyl)sulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)

![1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one](/img/structure/B1333636.png)